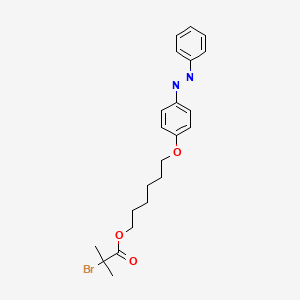
6-(4-(Phenyldiazenyl)phenoxy)hexyl 2-bromo-2-methylpropanoate
Overview
Description
6-(4-(Phenyldiazenyl)phenoxy)hexyl 2-bromo-2-methylpropanoate is a synthetic organic compound characterized by its unique structure, which includes a phenyldiazenyl group attached to a phenoxy group, further linked to a hexyl chain and a 2-bromo-2-methylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Phenyldiazenyl)phenoxy)hexyl 2-bromo-2-methylpropanoate typically involves multiple steps:
Diazotization and Coupling Reaction: The initial step involves the diazotization of aniline to form a diazonium salt, which is then coupled with phenol to produce 4-(phenyldiazenyl)phenol.
Etherification: The 4-(phenyldiazenyl)phenol is then reacted with 6-bromohexanol in the presence of a base to form 6-(4-(phenyldiazenyl)phenoxy)hexanol.
Esterification: Finally, the 6-(4-(phenyldiazenyl)phenoxy)hexanol is esterified with 2-bromo-2-methylpropanoic acid using a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-(Phenyldiazenyl)phenoxy)hexyl 2-bromo-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The phenyldiazenyl group can participate in redox reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Products may include azoxy or azo compounds.
Reduction: Products may include amines or hydrazines.
Hydrolysis: Products include the corresponding alcohol and acid.
Scientific Research Applications
6-(4-(Phenyldiazenyl)phenoxy)hexyl 2-bromo-2-methylpropanoate has several scientific research applications:
Materials Science: Used in the development of photoresponsive materials and polymers.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential use in drug delivery systems and as a probe in biochemical assays.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-(4-(Phenyldiazenyl)phenoxy)hexyl 2-bromo-2-methylpropanoate involves its ability to undergo photoisomerization due to the presence of the phenyldiazenyl group. This photoisomerization can lead to changes in the physical properties of materials containing this compound, such as altering their adhesive or thermal conductivity properties. The molecular targets and pathways involved include interactions with light and subsequent changes in molecular conformation.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-(Phenyldiazenyl)phenoxy)hexyl methacrylate
- 6-(4-(Phenyldiazenyl)phenoxy)hexyl acrylate
- 4-(Phenyldiazenyl)phenoxyhexane
Uniqueness
6-(4-(Phenyldiazenyl)phenoxy)hexyl 2-bromo-2-methylpropanoate is unique due to the presence of the 2-bromo-2-methylpropanoate ester, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific chemical functionalities and reactivity profiles.
Properties
IUPAC Name |
6-(4-phenyldiazenylphenoxy)hexyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O3/c1-22(2,23)21(26)28-17-9-4-3-8-16-27-20-14-12-19(13-15-20)25-24-18-10-6-5-7-11-18/h5-7,10-15H,3-4,8-9,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPYYSSMGOTSAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCCCCCOC1=CC=C(C=C1)N=NC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601173743 | |
| Record name | 6-[4-(2-Phenyldiazenyl)phenoxy]hexyl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951322-07-9 | |
| Record name | 6-[4-(2-Phenyldiazenyl)phenoxy]hexyl 2-bromo-2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951322-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[4-(2-Phenyldiazenyl)phenoxy]hexyl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B3333143.png)
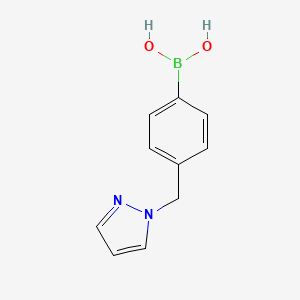
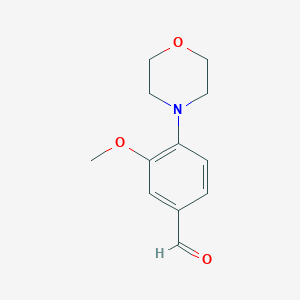

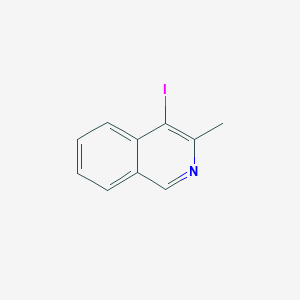
![7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3333180.png)
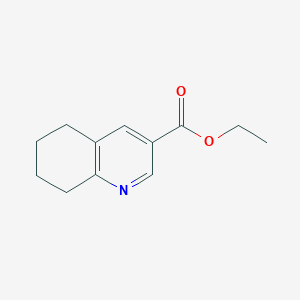
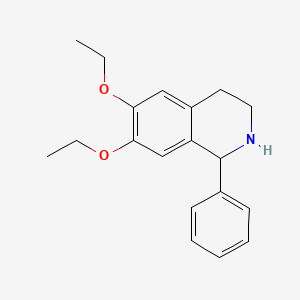
![3-((1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3333201.png)
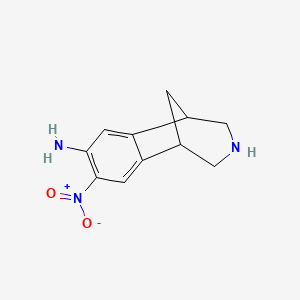
![4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride](/img/structure/B3333216.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride](/img/structure/B3333229.png)
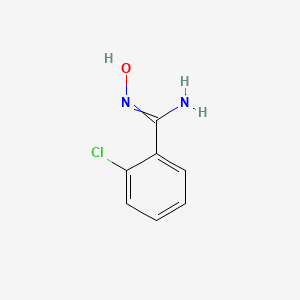
![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B3333240.png)
